![molecular formula C8H5BrClFO2 B13719844 4'-Bromo-2'-fluoro-6'-hydroxyphenacyl chloride](/img/structure/B13719844.png)
4'-Bromo-2'-fluoro-6'-hydroxyphenacyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. One common method is the bromination and fluorination of 6’-hydroxyphenacyl chloride. The reaction conditions often include the use of bromine and fluorine sources in the presence of a catalyst. Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine and fluorine) are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the carbonyl group. Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes it a good electrophile, allowing it to participate in substitution reactions. The hydroxyl group can form hydrogen bonds and participate in oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride can be compared with similar compounds such as:
2-Bromo-6-fluoro-4-hydroxybenzoic acid: This compound has a similar structure but with a carboxylic acid group instead of a phenacyl chloride group.
4’-Bromo-5’-fluoro-2’-hydroxyphenacyl chloride: This compound differs in the position of the fluorine atom.
3,4-Difluorophenylmagnesium bromide: This is a Grignard reagent with similar halogenation but different reactivity due to the presence of a magnesium atom. The uniqueness of 4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride lies in its specific halogenation pattern and the presence of both hydroxyl and phenacyl chloride groups, which confer distinct reactivity and applications.
Eigenschaften
Molekularformel |
C8H5BrClFO2 |
---|---|
Molekulargewicht |
267.48 g/mol |
IUPAC-Name |
1-(4-bromo-2-fluoro-6-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-4-1-5(11)8(6(12)2-4)7(13)3-10/h1-2,12H,3H2 |
InChI-Schlüssel |
LOPQSCQWYPKDQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)C(=O)CCl)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.